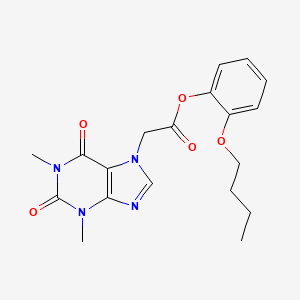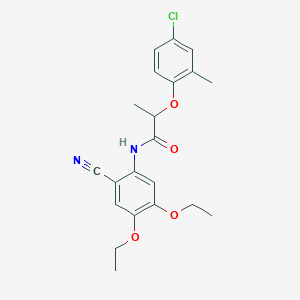
2-butoxyphenyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
Overview
Description
2-butoxyphenyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a purine analog that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-butoxyphenyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anti-cancer activity. Additionally, it has been shown to modulate the activity of immune cells, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-butoxyphenyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of immune cells. Additionally, it has been shown to have antioxidant activity, which may contribute to its overall biological effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-butoxyphenyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, it has been shown to have activity against a range of cancer cell lines, making it a potentially useful tool for investigating cancer biology. However, one limitation of using this compound is its relatively complex synthesis, which may limit its availability and use in some labs.
Future Directions
There are several potential future directions for research on 2-butoxyphenyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate. One area of interest is investigating its potential as a cancer therapeutic, either as a standalone agent or in combination with other chemotherapeutic agents. Additionally, further investigation into its anti-inflammatory and immune-modulating effects may yield new insights into its potential applications in treating inflammatory diseases. Finally, there is potential for further optimization of its synthesis and development of analogs with improved biological activity.
Scientific Research Applications
2-butoxyphenyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate has been studied for its potential applications in a variety of scientific research areas. It has been shown to have activity against a range of cancer cell lines, making it a potential candidate for cancer treatment. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as well as its ability to modulate immune responses.
properties
IUPAC Name |
(2-butoxyphenyl) 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-4-5-10-27-13-8-6-7-9-14(13)28-15(24)11-23-12-20-17-16(23)18(25)22(3)19(26)21(17)2/h6-9,12H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHCPLRVOVMUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1OC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butoxyphenyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}pentanenitrile](/img/structure/B4299029.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4299033.png)
![5-methyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4299037.png)
![5,5-dimethyl-3-[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B4299044.png)

![methyl 4-{[(2-cyano-4,5-diethoxyphenyl)amino]carbonyl}benzoate](/img/structure/B4299062.png)
![3-(1,1,2,2-tetrafluoroethoxy)-N-({[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B4299068.png)
![4-benzoyl-5-(3-fluorophenyl)-1-[3-(hexyloxy)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4299073.png)

![3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299087.png)
![1-{[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B4299095.png)
![3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299102.png)
![2-(4-allyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4299127.png)
![2-[4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4299131.png)